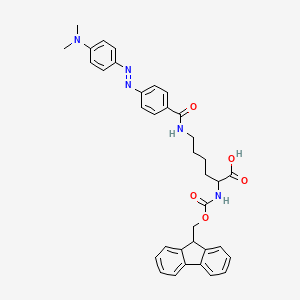

Fmoc-Lys(Dadcyl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

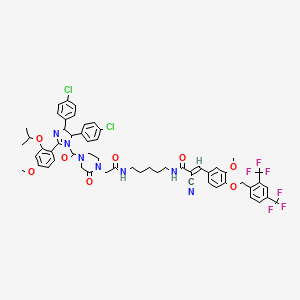

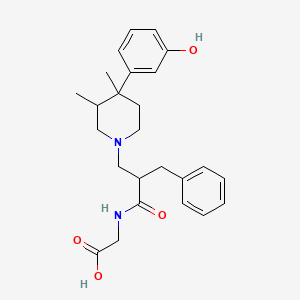

Fmoc-Lys(Dadcyl)-OH: es un derivado de la lisina, un aminoácido natural. El compuesto se caracteriza por la presencia de un grupo protector fluorenilmetilcarbonil (Fmoc) y una porción dabcil (ácido 4,4-dimetilamino-azobenceno-4'-carboxílico). Este compuesto se utiliza principalmente en la síntesis de péptidos y en ensayos de transferencia de energía de resonancia de fluorescencia (FRET) debido a sus propiedades estructurales únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Fmoc-Lys(Dadcyl)-OH generalmente implica la protección del grupo amino de la lisina con el grupo Fmoc, seguido de la introducción de la porción dabcil. El proceso se puede resumir de la siguiente manera:

Protección de la lisina: El grupo ε-amino de la lisina se protege utilizando el grupo Fmoc. Esto se logra haciendo reaccionar la lisina con Fmoc-Cl en presencia de una base como el carbonato de sodio.

Introducción de Dabcyl: La porción dabcil se introduce haciendo reaccionar la lisina protegida con Fmoc con cloruro de dabcil en presencia de una base como la trietilamina.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra protocolos automatizados de síntesis de péptidos en fase sólida (SPPS), que permiten la producción eficiente y de alto rendimiento del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Fmoc-Lys(Dadcyl)-OH experimenta diversas reacciones químicas, incluyendo:

Desprotección: El grupo Fmoc se puede eliminar utilizando una base como la piperidina, revelando el grupo amino libre de la lisina.

Sustitución: La porción dabcil puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y condiciones comunes:

Desprotección: La piperidina en dimetilformamida (DMF) se utiliza comúnmente para la desprotección de Fmoc.

Sustitución: La trietilamina y el cloruro de dabcil se utilizan para introducir la porción dabcil.

Productos principales:

Lisina desprotegida: La eliminación del grupo Fmoc produce lisina libre.

Productos sustituidos: La introducción de la porción dabcil da como resultado this compound.

Aplicaciones Científicas De Investigación

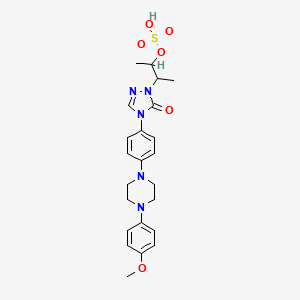

Química: Fmoc-Lys(Dadcyl)-OH se utiliza ampliamente en la síntesis de péptidos, particularmente en la construcción de sustratos peptídicos basados en FRET. Estos sustratos son herramientas valiosas para estudiar la cinética enzimática y la actividad de las proteasas .

Biología: En la investigación biológica, this compound se utiliza para crear sondas fluorescentes para fines de imagenología y diagnóstico. La capacidad del compuesto para apagar la fluorescencia lo hace ideal para estudiar las interacciones proteína-proteína y los procesos celulares .

Medicina: El compuesto se utiliza en el desarrollo de ensayos de diagnóstico y agentes terapéuticos. Su papel en los ensayos FRET permite la detección de biomoléculas específicas, lo que ayuda en el diagnóstico y el seguimiento de enfermedades .

Industria: this compound se emplea en la producción de biosensores y otros dispositivos analíticos. Sus propiedades únicas permiten el desarrollo de sistemas de detección sensibles y específicos para diversas aplicaciones .

Mecanismo De Acción

Blancos moleculares y vías: El principal mecanismo de acción de Fmoc-Lys(Dadcyl)-OH implica su papel como apagador en los ensayos FRET. La porción dabcil absorbe energía del fluoróforo, lo que provoca una disminución de la fluorescencia. Este efecto de apagado se utiliza para monitorear reacciones enzimáticas y otros procesos bioquímicos .

Comparación Con Compuestos Similares

Compuestos similares:

Fmoc-Lys(5-Fam)-OH: Este compuesto es similar a Fmoc-Lys(Dadcyl)-OH pero contiene una porción 5-carboxifluoresceína (5-Fam) en lugar de dabcil.

Fmoc-Lys(Mca)-OH: Este compuesto contiene una porción (7-metoxicumarina-4-il)-acetil (Mca) y se utiliza en ensayos FRET como donante fluorescente.

Singularidad: this compound es único debido a su porción dabcil, que actúa como apagador en los ensayos FRET. Esta propiedad lo hace particularmente valioso para estudiar la actividad de las proteasas y otros procesos enzimáticos donde se requiere el apagado de la fluorescencia .

Propiedades

IUPAC Name |

6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOPWTDBGMLRNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)

![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)

![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)

![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)